
5-Deoxy-D-ribose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Deoxy-D-ribose is a deoxypentose that is aldehydo-D-ribose in which the hydroxy group at position 5 is substituted by a hydrogen . It is functionally related to a D-ribose .
Synthesis Analysis
A practical route towards the synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribose from D-ribose is described. The key steps include deoxygenation of methyl 2,3-O-isopropylidene-5-O-sulfonyloxy-beta-D-ribofuranoside by reductive displacement employing hydride reagents .Molecular Structure Analysis
The molecular formula of 5-Deoxy-D-ribose is C5H10O4 . Its molecular weight is 134.13 g/mol . The IUPAC name is (2R,3R,4R)-2,3,4-trihydroxypentanal .Chemical Reactions Analysis
5-Deoxy-D-ribose is involved in several chemical reactions. For instance, 2-Deoxy-D-ribose-5-phosphate aldolase (DERA) is an interesting aldolase that catalyzes aldol reactions between two aldehydes . It is the only aldolase next to FSA that has been reported to accept both aldehydes and ketones as donors in an aldol reaction .Physical And Chemical Properties Analysis
5-Deoxy-D-ribose has a molecular weight of 134.13 g/mol . It has 3 hydrogen bond donors and 4 hydrogen bond acceptors . Its topological polar surface area is 77.8 Ų .Wissenschaftliche Forschungsanwendungen
Synthesis of Nucleosides and Nucleotides
5-Deoxy-D-ribose is commonly used in the synthesis of nucleosides and nucleotides, which are essential building blocks of DNA and RNA. This compound allows for precise control over chemical reactions due to its ability to be selectively deprotected under certain conditions .
Induction of Apoptosis
Research has shown that 5-Deoxy-D-ribose can induce apoptosis by inhibiting the synthesis and increasing the efflux of glutathione . This property is significant for studies related to cancer treatment and cell biology.
Catalyst in Pharmaceutical Synthesis
The enzyme DERA (2-Deoxy-D-ribose 5-phosphate aldolase) accepts 5-Deoxy-D-ribose as a substrate. It is an attractive catalyst for the synthesis of chiral polyol motifs present in several pharmaceuticals, such as atorvastatin and pravastatin .
Material Science Applications
5-Deoxy-D-ribose has been used in the synthesis of optically active dipyrrolyl alkanols from pyrroles on the surface of montmorillonite KSF clay, indicating its role in material science applications .
Enzyme Engineering
DERA-based applications range from the synthesis of commodity chemicals and flavors to more complex and high-value pharmaceutical compounds. Enzyme engineering approaches have improved the synthetic utility of DERAs .
Synthesis Route Development
A practical synthetic route towards 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose has been described, which involves multiple steps including ketalization, esterification, reduction, hydrolysis, and acetylation .
Wirkmechanismus
Mode of Action
The interaction of 5-Deoxy-D-ribose with DERA leads to the formation of several building blocks for organic synthesis . The compound is converted to 5-fluorouracil (5-FU) under the action of an intracellular thymidine phosphorylase . 5-FU is then metabolized to 5-fluorouridine (5-FUrd) by uridine phosphorylase in the presence of ribose-1-phosphate .
Biochemical Pathways
The biochemical pathway involving 5-Deoxy-D-ribose starts with its conversion to deoxyribonate . This is followed by the oxidation of deoxyribonate to ketodeoxyribonate . The pathway concludes with the cleavage of ketodeoxyribonate to acetyl coenzyme A (acetyl-CoA) and glyceryl-CoA . This pathway is crucial for the synthesis of several organic compounds .
Pharmacokinetics
It is known that the compound is metabolically inert in humans . It is expected that the compound’s ADME properties would be influenced by factors such as its chemical structure, the route of administration, and the individual’s metabolic profile.
Result of Action
The action of 5-Deoxy-D-ribose results in the formation of several building blocks for organic synthesis . It also leads to the generation of 5-FU, a cytotoxic agent . The conversion of 5-FU to 5-FUrd is associated with various biological effects, including the inhibition of cell growth .
Action Environment
The action of 5-Deoxy-D-ribose can be influenced by various environmental factors. For instance, the presence of certain enzymes, such as thymidine phosphorylase and uridine phosphorylase, is crucial for the compound’s conversion to 5-FU and 5-FUrd, respectively . Additionally, factors such as pH and temperature could potentially affect the stability and efficacy of the compound.
Safety and Hazards
When handling 5-Deoxy-D-ribose, avoid dust formation, breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2R,3R,4R)-2,3,4-trihydroxypentanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c1-3(7)5(9)4(8)2-6/h2-5,7-9H,1H3/t3-,4+,5-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRISBUVHBMJEF-MROZADKFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(C=O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]([C@H](C=O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Deoxy-D-ribose | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


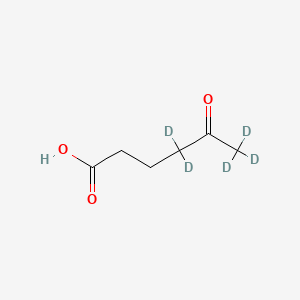
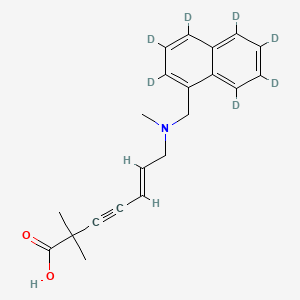
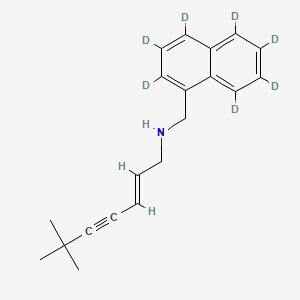
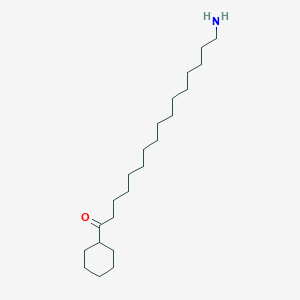

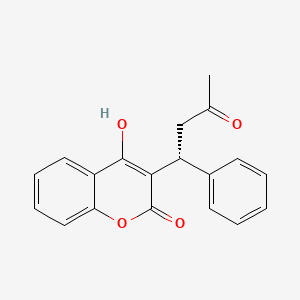

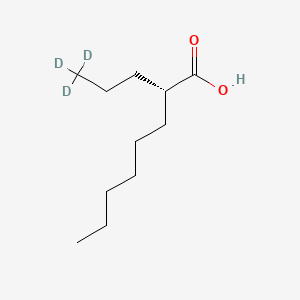

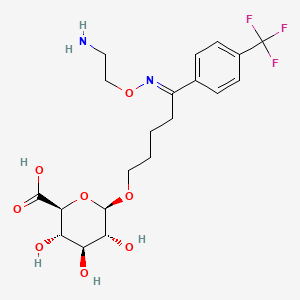
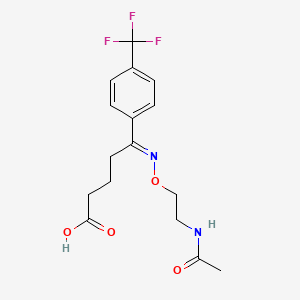
![1-[2-Butyl-5-chloro-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]-2-[4-chloro-5-(hydroxymethyl)-1-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-2-yl]pentan-1-ol](/img/structure/B565631.png)